molecular formula C18H20FN3O4S2 B2558653 N-(3-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-43-9

N-(3-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2558653
CAS No.: 851782-43-9
M. Wt: 425.49
InChI Key: LZFLVLKQKGDXEC-UHFFFAOYSA-N
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Description

N-(3-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20FN3O4S2 and its molecular weight is 425.49. The purity is usually 95%.
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Biological Activity

N-(3-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

  • Pyrazole Ring : A five-membered ring that contributes to its biological activity.
  • Sulfonamide Group : Known for its role in antibacterial properties.
  • Fluorinated Aromatic Ring : Enhances lipophilicity and biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors critical for the survival of pathogens and cancer cells. Notably, the sulfonamide group can interfere with folate synthesis in bacteria, positioning it as a potential antibacterial agent. Additionally, its interaction with various molecular targets may lead to anti-inflammatory and anticancer effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans . The sulfonamide moiety is particularly effective in disrupting bacterial growth by inhibiting folate synthesis.

2. Anti-inflammatory Properties

Pyrazole derivatives have been documented for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism likely involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Further investigations are needed to elucidate its efficacy and safety profiles in clinical settings.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

  • Study 1 : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against E. coli and C. albicans. The results indicated significant inhibition zones, suggesting strong antibacterial properties .
  • Study 2 : The anti-inflammatory effects were assessed using in vitro models, demonstrating a reduction in pro-inflammatory cytokine levels upon treatment with similar compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsInhibition Zone (mm)
Compound AAntimicrobialE. coli21
Compound BAntimicrobialC. albicans23
Compound CAnti-inflammatoryMacrophage cellsReduced cytokines
Compound DAnticancerVarious cancer cell linesInduced apoptosis

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(14-7-4-8-15(19)10-14)12-17(20-22)13-6-5-9-16(11-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFLVLKQKGDXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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